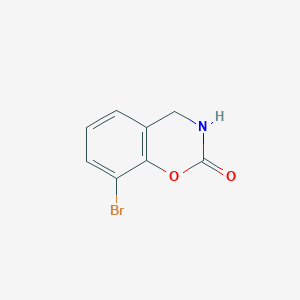

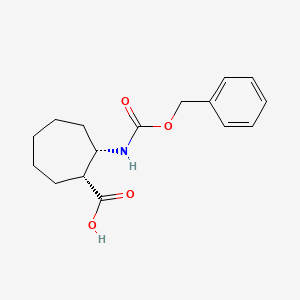

![molecular formula C13H15N5O2 B2985420 4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 879472-90-9](/img/structure/B2985420.png)

4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a widely consumed psychoactive substance that is found in coffee, tea, and other beverages. Caffeine is a natural stimulant that affects the central nervous system, increasing alertness and reducing fatigue. In

Scientific Research Applications

Synthesis and Reactivity

- Precursors to Purine Analogs : The synthesis of disubstituted 1-benzylimidazoles, as precursors to purine analogs, illustrates the utility of such compounds in generating diverse purine structures. These serve as building blocks in pharmaceuticals and agrochemicals (Alves, Proença, & Booth, 1994).

- Reactive Imidazole Intermediates : Utilization in the synthesis of functional cyclic carbonates, showcasing the role of imidazole intermediates in creating polymers with potential biomedical applications due to their low cytotoxicity (Olsson et al., 2014).

Biomedical Applications

- Hepatoprotective Activity : Novel syntheses leading to compounds with evaluated hepatoprotective activity, highlighting the potential of imidazole-derived compounds in therapeutic contexts (Ram et al., 2002).

- Immunosuppressive and Anti-inflammatory Agents : The development of imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as potential immunosuppressive and anti-inflammatory agents further underscores the pharmacological importance of these structures (Krenitsky et al., 1986).

Advanced Materials and Chemical Processes

- Glycolurils and Analogues : Emphasizing the role in the development of explosives, gelators, and as components in supramolecular chemistry. The review covers methods for synthesizing glycolurils, showcasing their versatility in science and technology (Kravchenko, Baranov, & Gazieva, 2018).

properties

IUPAC Name |

4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-5-6-17-7(2)8(3)18-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h5H,1,6H2,2-4H3,(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSOUHQWDUAURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)NC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6,7-Trimethyl-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-di one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

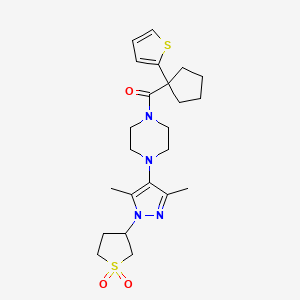

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)

![ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2985339.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide](/img/structure/B2985340.png)

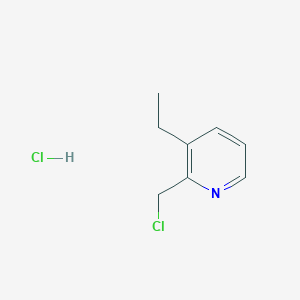

![2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2985341.png)

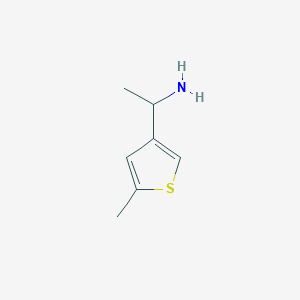

amine](/img/structure/B2985342.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)

![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)